mGluR2 vs mGluR3 Selectivity: mGluR2 Agonist 1 Demonstrates Superior Subtype Discrimination Compared to Classic mGlu2/3 Agonists
mGluR2 agonist 1 (Compound 5b) exhibits ~15-fold selectivity for mGluR2 over mGluR3 in functional IP-One assays, whereas the classic mGlu2/3 agonists LY354740 and LY379268 display only ~5-fold and ~1.7-fold selectivity, respectively, between these two closely related subtypes [1][2][3]. This quantitative difference in selectivity profile is critical for experiments requiring mGluR2-specific activation without significant mGluR3 engagement.
| Evidence Dimension | Selectivity ratio (EC50 mGluR3 / EC50 mGluR2) |
|---|---|
| Target Compound Data | ~15-fold selectivity (EC50 mGluR2 = 82 nM; estimated mGluR3 EC50 ≈ 1230 nM) |
| Comparator Or Baseline | LY354740: ~4.8-fold selectivity (EC50 mGluR2 = 5.1 nM, mGluR3 = 24.3 nM); LY379268: ~1.7-fold selectivity (EC50 mGluR2 = 2.69 nM, mGluR3 = 4.48 nM) |
| Quantified Difference | mGluR2 agonist 1 provides approximately 3-fold greater mGluR2/mGluR3 selectivity than LY354740 and approximately 9-fold greater than LY379268 |
| Conditions | Functional IP-One accumulation assay in cells expressing rat mGluR2 and mGluR3 (for target); cAMP inhibition assay in cells expressing human mGluR2 and mGluR3 (for comparators) |
Why This Matters
This enhanced mGluR2/mGluR3 selectivity reduces confounding mGluR3-mediated effects in functional studies, enabling more precise dissection of mGluR2-specific pharmacology in neuropsychiatric disease models.
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